

# Technical Guide to the Molecular Weight of Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| Compound of Interest |                                                                 |
|----------------------|-----------------------------------------------------------------|
| Compound Name:       | <i>Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium)</i> |
| Cat. No.:            | B1143706                                                        |
|                      | <a href="#">Get Quote</a>                                       |

## \*\*Abstract

This technical document provides a comprehensive analysis of the molecular weight of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, a critical organometallic compound frequently utilized in catalysis and chemical synthesis. The guide details the theoretical calculation based on isotopic abundances and presents a generalized experimental protocol for its empirical determination. This paper is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require precise data and methodologies related to this compound.

## Introduction

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, commonly abbreviated as  $[\text{Cp}^*\text{RhCl}_2]_2$ , is a prominent organorhodium compound. Its dimeric structure and reactive metal centers make it a versatile precursor and catalyst in a variety of organic transformations, including C-H activation, hydrogenation, and transfer hydrogenation reactions. Accurate knowledge of its molecular weight is fundamental for stoichiometric calculations, characterization, and quantitative analysis in experimental settings.

The compound's chemical formula is  $\text{C}_{20}\text{H}_{30}\text{Cl}_4\text{Rh}_2$ .<sup>[1][2]</sup> Its structure consists of two rhodium atoms bridged by two chloride ligands, with each rhodium atom also bonded to a

pentamethylcyclopentadienyl ( $\text{Cp}^*$ ) ligand and a terminal chloride ligand.

## Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for  $[\text{Cp}^*\text{RhCl}_2]_2$  is based on its molecular formula,  $\text{C}_{20}\text{H}_{30}\text{Cl}_4\text{Rh}_2$ , and the standard atomic weights of each element as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights used for this calculation are:

- Carbon (C): 12.011 u[3][4][5]
- Hydrogen (H): 1.008 u[6][7][8]
- Chlorine (Cl): 35.453 u[9][10][11]
- Rhodium (Rh): 102.9055 u[12][13][14]

The calculation is performed as follows:

- Mass of Carbon: 20 atoms  $\times$  12.011 u/atom = 240.22 u
- Mass of Hydrogen: 30 atoms  $\times$  1.008 u/atom = 30.24 u
- Mass of Chlorine: 4 atoms  $\times$  35.453 u/atom = 141.812 u
- Mass of Rhodium: 2 atoms  $\times$  102.9055 u/atom = 205.811 u

Total Molecular Weight = 240.22 + 30.24 + 141.812 + 205.811 = 618.083 u

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic calculations.

## Data Presentation

The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and ease of reference.

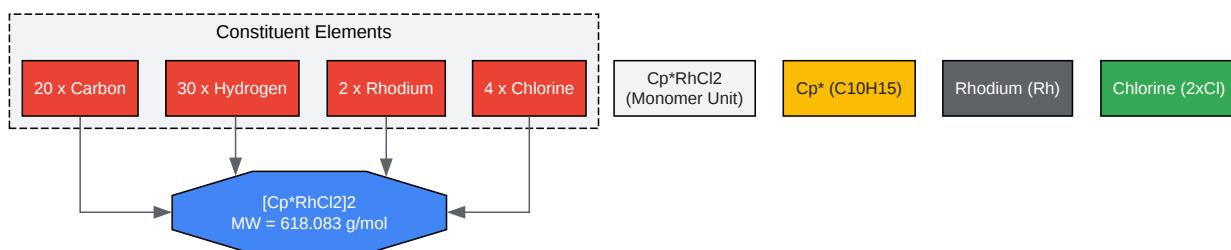

| Element  | Symbol                    | Quantity | Standard<br>Atomic Weight<br>(u) | Subtotal Mass<br>(u) |
|----------|---------------------------|----------|----------------------------------|----------------------|
| Carbon   | C                         | 20       | 12.011[4]                        | 240.220              |
| Hydrogen | H                         | 30       | 1.008[6][8]                      | 30.240               |
| Chlorine | Cl                        | 4        | 35.453[11]                       | 141.812              |
| Rhodium  | Rh                        | 2        | 102.9055[12][13]<br>[14]         | 205.811              |
| Total    | <chem>C20H30Cl4Rh2</chem> | 618.083  |                                  |                      |

Table 1: Summary of Atomic and Molecular Weight Data for  $[\text{Cp}^*\text{RhCl}_2]_2$ .\*

The calculated molecular weight of 618.083 g/mol is consistent with values found in chemical supplier catalogs and databases, which typically report values of 618.08 g/mol or 618.07 g/mol .[1][2][15][16]

## Visualization of Molecular Weight Composition

The following diagram illustrates the logical relationship between the constituent elements and the final molecular weight of the dimer.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. web1.chinanetsun.com [web1.chinanetsun.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. quora.com [quora.com]
- 12. Rhodium (Rh) - Periodic Table [periodictable.one]
- 13. Rhodium | Rh | CID 23948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
- 15. (Pentamethylcyclopentadienyl)rhodium(III) Dichloride Dimer | 12354-85-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide to the Molecular Weight of Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143706#molecular-weight-of-cp-rhcl2-2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)